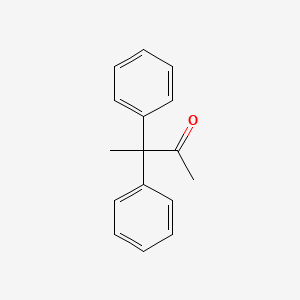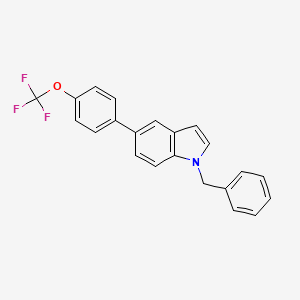
1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole
Descripción general
Descripción
1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole is a synthetic organic compound known for its unique chemical structure and properties. This compound features an indole core, a benzyl group, and a trifluoromethoxy phenyl group, making it a valuable molecule in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boron reagents to facilitate the coupling of the indole core with the trifluoromethoxy phenyl group . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, potassium permanganate, chromium trioxide, hydrogen gas, sodium hydride, and lithium diisopropylamide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in substituted derivatives with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole has several scientific research applications:
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-5-[4-(trifluoromethyl)phenyl]-1H-indole: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-Benzyl-5-[4-(methoxy)phenyl]-1H-indole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-Benzyl-5-[4-(fluoro)phenyl]-1H-indole: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
Uniqueness
1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C22H16F3NO |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
1-benzyl-5-[4-(trifluoromethoxy)phenyl]indole |
InChI |
InChI=1S/C22H16F3NO/c23-22(24,25)27-20-9-6-17(7-10-20)18-8-11-21-19(14-18)12-13-26(21)15-16-4-2-1-3-5-16/h1-14H,15H2 |
Clave InChI |
SESJOFYZGUGMJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C4=CC=C(C=C4)OC(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
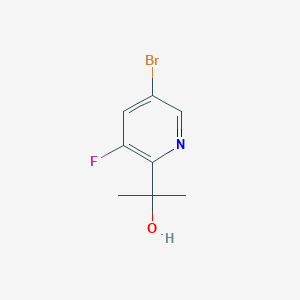
![3-Pyridinemethanamine,6-(dimethylamino)-n-[4-(1-methylethyl)phenyl]-](/img/structure/B8528604.png)
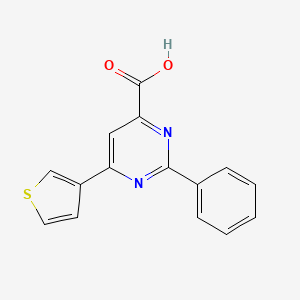
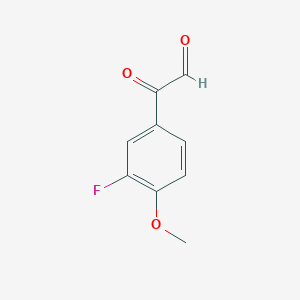
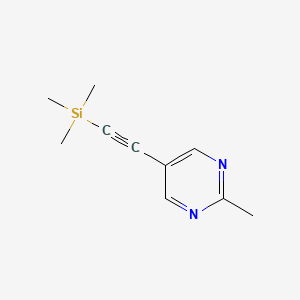
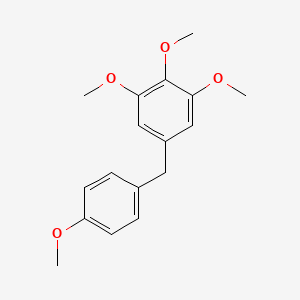
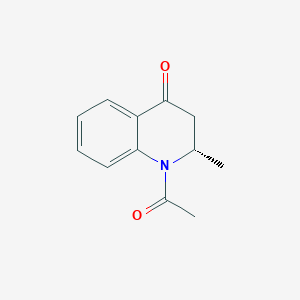

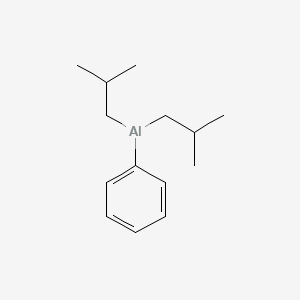
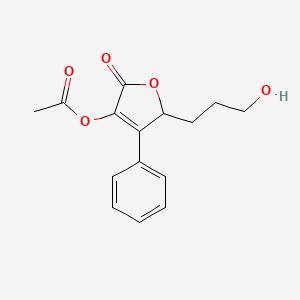

![2-Chloro-4-(3-nitrophenoxy)-furo[3,2-d]pyrimidine](/img/structure/B8528687.png)
